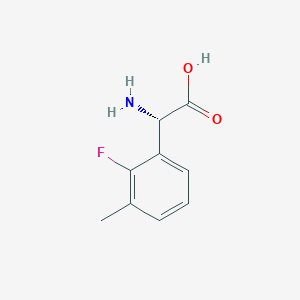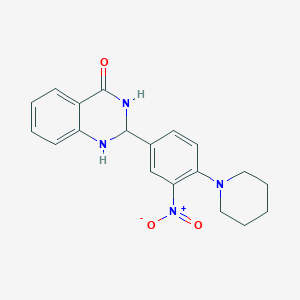![molecular formula C8H6BrNO2 B12977472 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one](/img/structure/B12977472.png)
7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one is a heterocyclic compound featuring a bromine atom attached to a pyrano-pyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the bromination of a suitable pyridine derivative, followed by cyclization with a dihydropyran moiety. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrano-pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
Biologically, this compound has potential applications as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The bromine atom and the pyrano-pyridine core are key features that contribute to its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form halogen bonds with target proteins, while the pyrano-pyridine core can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Bromo-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
- 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
Uniqueness
Compared to similar compounds, 7-Bromo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-one stands out due to its specific substitution pattern and the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The unique combination of the pyrano and pyridine rings also provides distinct chemical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
7-bromo-3,4-dihydropyrano[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C8H6BrNO2/c9-5-3-7-6(10-4-5)1-2-8(11)12-7/h3-4H,1-2H2 |
Clave InChI |
WKMVYRZKRNMFKF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)OC2=C1N=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-6-one](/img/structure/B12977395.png)

![1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-((1S,3R,5S,6R,8S)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl)quinolin-6-yl)thiourea](/img/structure/B12977411.png)
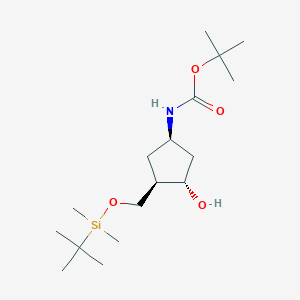
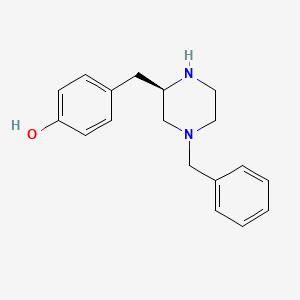
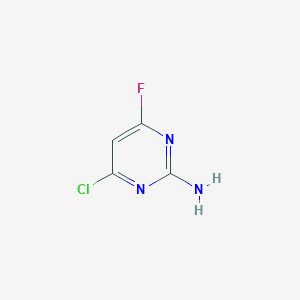
![6-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12977436.png)
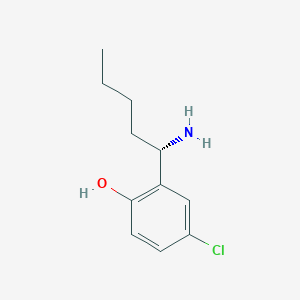

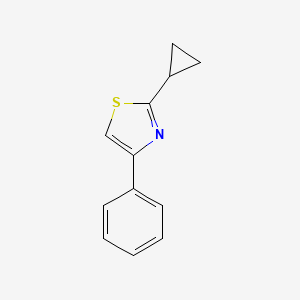
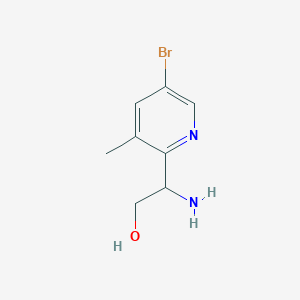
![4-Methyl-3-({3-[2-(Methylamino)pyrimidin-4-Yl]pyridin-2-Yl}oxy)-N-[2-Morpholin-4-Yl-5-(Trifluoromethyl)phenyl]benzamide](/img/structure/B12977467.png)
